molecular formula C13H10N2S B4260475 2-(1-benzothien-7-yl)pyridin-4-amine

2-(1-benzothien-7-yl)pyridin-4-amine

Cat. No.: B4260475
M. Wt: 226.30 g/mol
InChI Key: VOQZSJWXQLANLW-UHFFFAOYSA-N
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Description

2-(1-Benzothien-7-yl)pyridin-4-amine is a heterocyclic compound featuring a pyridine core substituted with a benzothiophene moiety at the 2-position and an amine group at the 4-position. This structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals due to their ability to engage in π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

2-(1-benzothiophen-7-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-10-4-6-15-12(8-10)11-3-1-2-9-5-7-16-13(9)11/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQZSJWXQLANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=NC=CC(=C3)N)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 2-(1-Benzothiophen-7-yl)-4-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine

  • Molecular Formula : C₂₃H₂₁N₅OS
  • Molecular Weight : 423.51 g/mol
  • Key Features: Incorporates a fused furo[2,3-c]pyridine system. The furopyridine ring adds rigidity, which may improve binding specificity compared to simpler pyridine derivatives.
  • Inferred Properties: The piperidinyl group could enhance blood-brain barrier penetration, suggesting neurological applications.

Compound B: 2-(2-Chlorophenyl)-7-Methyl-5,6,7,8-Tetrahydro[b]benzothieno[2,3-d]pyrimidin-4-amine

  • Molecular Formula : C₁₇H₁₆ClN₃S
  • Molecular Weight : 329.85 g/mol
  • Key Features: Tetrahydrobenzothienopyrimidine scaffold with a 2-chlorophenyl substituent. The saturated tetrahydro ring reduces planarity, possibly mitigating off-target effects.
  • Inferred Properties :
    • The chlorophenyl group may enhance affinity for hydrophobic binding pockets in enzymes like cyclooxygenase (COX) or kinases.
    • Structural similarity to pyrimidine antifolates suggests possible antimicrobial or antiproliferative activity .

Comparative Analysis Table

Property 2-(1-Benzothien-7-yl)pyridin-4-amine Compound A Compound B
Molecular Formula C₁₂H₁₀N₂S (hypothesized) C₂₃H₂₁N₅OS C₁₇H₁₆ClN₃S
Molecular Weight ~230.29 g/mol (estimated) 423.51 g/mol 329.85 g/mol
Aromatic Systems Pyridine + benzothiophene Furopyridine + benzothiophene Benzothienopyrimidine + chlorophenyl
Functional Groups Amine Amine, piperidinylpyrazole Amine, chlorine, tetrahydro ring
Lipophilicity (ClogP) Moderate (estimated) High (due to fused rings) High (Cl substituent)
Therapeutic Potential Kinase inhibition (hypothetical) Neuroactive/anticancer Antimicrobial/antiproliferative

Research Findings and Implications

  • Compound A : The piperidinylpyrazole moiety is a hallmark of kinase inhibitors (e.g., c-Met inhibitors), suggesting its utility in targeting tyrosine kinase-driven cancers. The furopyridine system may mimic ATP’s adenine binding in kinase active sites .
  • Its tetrahydro ring system could reduce metabolic instability compared to fully aromatic analogs .
  • Target Compound : The absence of complex substituents in this compound may limit its potency but improve synthetic accessibility. Its simpler structure could serve as a scaffold for derivatization in early drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-benzothien-7-yl)pyridin-4-amine
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